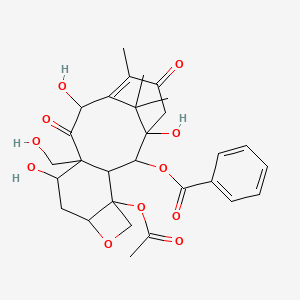
19-Hydroxy-10-deacetylbaccatinIII
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
19-Hydroxy-10-deacetylbaccatin III is a taxane diterpenoid compound derived from the yew tree (Taxus species). It is a crucial intermediate in the biosynthesis of paclitaxel, a well-known anticancer drug. This compound exhibits potential antitumor activity and has been studied for its cytotoxic effects on various cancer cell lines .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 19-Hydroxy-10-deacetylbaccatin III typically involves the extraction of 10-deacetylbaccatin III from Taxus species, followed by chemical modifications. One common method includes the use of 10-deacetylbaccatin III as a substrate, which undergoes hydroxylation to introduce the hydroxyl group at the 19th position .
Industrial Production Methods: Industrial production of 19-Hydroxy-10-deacetylbaccatin III often relies on biotransformation processes. For example, whole-cell biotransformation using microbial strains expressing specific enzymes can convert 10-deacetylbaccatin III to 19-Hydroxy-10-deacetylbaccatin III. This method is preferred due to its eco-friendly nature and higher efficiency compared to traditional chemical synthesis .
Types of Reactions:
Oxidation: 19-Hydroxy-10-deacetylbaccatin III can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the hydroxyl groups, potentially altering the compound’s biological activity.
Substitution: Substitution reactions can introduce different functional groups, enhancing its chemical diversity.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Catalysts: Catalysts such as palladium on carbon (Pd/C) are used in hydrogenation reactions.
Major Products: The major products formed from these reactions include various hydroxylated, oxidized, and reduced derivatives of 19-Hydroxy-10-deacetylbaccatin III, each with distinct biological activities .
Wissenschaftliche Forschungsanwendungen
19-Hydroxy-10-deacetylbaccatin III has several scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of paclitaxel and other taxane derivatives.
Biology: The compound is used to study the biosynthesis pathways of taxanes and their biological activities.
Medicine: Its potential antitumor activity makes it a candidate for developing new anticancer therapies.
Industry: The compound is used in the production of paclitaxel and other related pharmaceuticals .
Wirkmechanismus
The mechanism of action of 19-Hydroxy-10-deacetylbaccatin III involves its interaction with microtubules, similar to paclitaxel. It stabilizes microtubules, preventing their depolymerization, which disrupts cell division and leads to cell death. This mechanism is crucial for its antitumor activity .
Vergleich Mit ähnlichen Verbindungen
10-Deacetylbaccatin III: A precursor in the synthesis of 19-Hydroxy-10-deacetylbaccatin III.
Baccatin III: Another intermediate in the biosynthesis of paclitaxel.
Paclitaxel: The final product in the biosynthesis pathway, widely used as an anticancer drug.
Uniqueness: 19-Hydroxy-10-deacetylbaccatin III is unique due to its specific hydroxylation at the 19th position, which imparts distinct biological activities and makes it a valuable intermediate in the synthesis of various taxane derivatives .
Eigenschaften
Molekularformel |
C29H34O11 |
|---|---|
Molekulargewicht |
558.6 g/mol |
IUPAC-Name |
[4-acetyloxy-1,9,12-trihydroxy-10-(hydroxymethyl)-14,17,17-trimethyl-11,15-dioxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |
InChI |
InChI=1S/C29H34O11/c1-14-17(32)11-29(37)24(39-25(36)16-8-6-5-7-9-16)22-27(12-30,23(35)21(34)20(14)26(29,3)4)18(33)10-19-28(22,13-38-19)40-15(2)31/h5-9,18-19,21-22,24,30,33-34,37H,10-13H2,1-4H3 |
InChI-Schlüssel |
HALOPRXVBVZSAC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1=O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O)CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-Chloro-5-(4-methylbenzoyl)oxyoxan-4-yl] 4-methylbenzoate](/img/structure/B15091060.png)
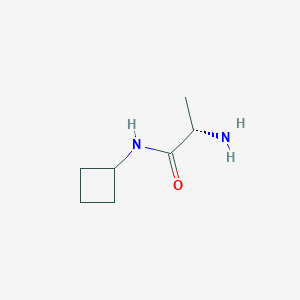


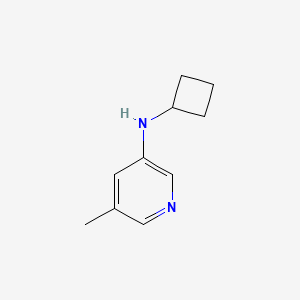
![4-Amino-5-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-methylpyrimidin-2-one](/img/structure/B15091078.png)
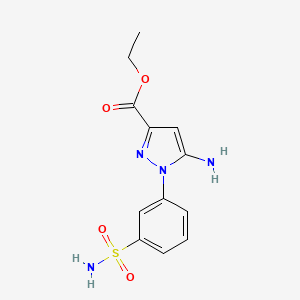
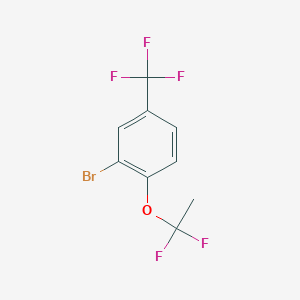
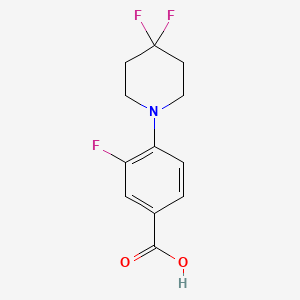
![6-Bromo-1,4-dioxaspiro[4.4]non-6-ene](/img/structure/B15091097.png)
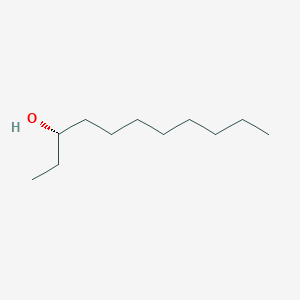
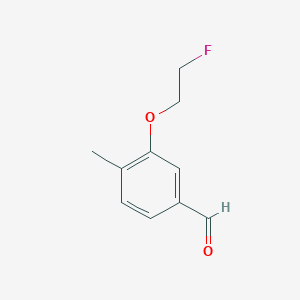
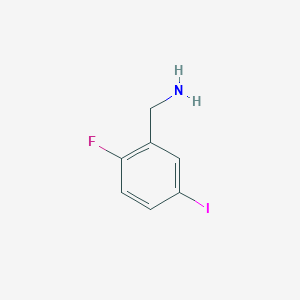
![4-{[Cyclopropyl(methyl)amino]methyl}benzoic acid](/img/structure/B15091132.png)
